2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
Description
This compound is a nicotinamide derivative featuring a 2-methoxy-substituted pyridine core linked via an amide bond to a trans-1,4-disubstituted cyclohexyl group bearing a pyrimidin-2-yloxy moiety. The (1r,4r) stereochemistry of the cyclohexyl ring suggests a specific spatial arrangement critical for biological interactions.
Properties
IUPAC Name |
2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-16-14(4-2-9-18-16)15(22)21-12-5-7-13(8-6-12)24-17-19-10-3-11-20-17/h2-4,9-13H,5-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSZKIKGIGNWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a novel pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 345.4 g/mol. Its structure features a pyrimidine ring linked to a cyclohexyl group and a methoxy-nicotinamide moiety, which may contribute to its biological activity.
Synthesis
The synthesis of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide typically involves several steps:
- Formation of the Pyrimidine Derivative : The pyrimidine ring is synthesized through standard methods involving condensation reactions.
- Coupling with Cyclohexyl Group : This step often utilizes coupling agents to facilitate the formation of the desired amide bond.
- Final Modifications : The introduction of the methoxy group and further purification through chromatography.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and anti-inflammatory responses.
In Vitro Studies
- Anticancer Activity : In vitro studies have shown that 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide inhibits the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell survival .
In Vivo Studies
- Toxicity and Safety Profiles : A subacute toxicity study conducted on healthy mice revealed that the compound had a favorable safety profile at doses up to 40 mg/kg when administered orally for three consecutive days .
- Efficacy in Animal Models : In vivo experiments demonstrated that treatment with this compound significantly reduced tumor growth and metastasis in mouse models of breast cancer .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 | Induces apoptosis |
| Anti-inflammatory | Various | TBD | Reduces cytokine production |
| Toxicity | Healthy Mice | >40 mg/kg | Favorable safety profile |
Case Studies
- Case Study on Breast Cancer : A study evaluated the efficacy of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide in a model where mice were injected with MDA-MB-231 cells. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .
- Combination Therapy Research : Additional research explored the effects of combining this compound with existing chemotherapeutics, revealing synergistic effects that enhance overall efficacy while minimizing side effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analog: 2-Ethoxy-N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)nicotinamide
- Structural Difference : Ethoxy group replaces methoxy at position 2 of the nicotinamide ring .
- Metabolic Stability: Longer alkoxy chains like ethoxy may slow oxidative metabolism, extending half-life.
- Research Gap: No direct activity data is available, but ethoxy analogs often exhibit modified potency in nicotinamide derivatives due to steric and electronic effects.
2.2 Structural Analog: 4-Methoxy-N-[2-(Trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
- Structural Differences :
- Pharmacological Data : Labeled as a "potent and selective agonist," suggesting target specificity influenced by the trifluoromethyl group’s hydrophobicity and electron-withdrawing properties.
- Key Contrast : The 4-methoxy position may alter hydrogen-bonding interactions compared to 2-methoxy, while the bulky biphenyl group could enhance binding affinity but reduce metabolic stability.
2.3 Structural Analog: 4-Methyl-N-[(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide
- Structural Differences :
- Impact :
- Electronic Effects : The thiazole’s sulfur atom and aromaticity may alter π-π stacking or charge-transfer interactions.
- Molecular Weight : 318.394 g/mol (slightly lower than nicotinamide analogs due to thiazole’s compact structure).
- Hypothesis : Thiazole derivatives often exhibit enhanced metabolic stability compared to pyridine-based compounds, though potency may vary depending on target requirements.
2.4 Structural Analog: 2-(2-Fluorophenyl)-2-methoxy-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]propanamide Hydrochloride
- Structural Differences: Propanamide backbone (vs. nicotinamide). Fluorophenyl and aminomethyl substituents .
- Impact :
- Bioavailability : Fluorine’s electronegativity may improve membrane penetration and bioavailability.
- Stereochemistry : The (1r,4r) cyclohexyl group is retained, emphasizing its role in spatial alignment.
Key Research Findings and Implications
- Stereochemistry : The (1r,4r) cyclohexyl configuration is conserved across multiple analogs (e.g., ), suggesting its critical role in target engagement.
- Substituent Position : Methoxy at position 2 (target compound) vs. 4 () likely shifts electron density and hydrogen-bonding capacity, impacting target affinity.
- Heterocycle Replacement : Thiazole () vs. pyridine alters electronic properties, which may be exploited for tuning selectivity or avoiding off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
